4-(Bromomethyl)-2,6-diphenylpyridine

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

4-(Bromomethyl)-2,6-diphenylpyridine features a superior bromomethyl leaving group that enables faster, higher-yielding nucleophilic substitutions compared to chloro or hydroxy analogs. This eliminates extra activation steps, reduces purification time, and ensures reproducible results in grafting diphenylpyridine fluorophores onto polymers, nanoparticles, or surfaces. Essential for fluorescent sensor R&D, OLED host materials, and focused library synthesis. With 92% typical synthetic yield and ≥95% commercial purity, it provides cost-efficient, high-quality starting material for SAR and materials discovery programs. Standard shipping available.

Molecular Formula C18H14BrN
Molecular Weight 324.2 g/mol
CAS No. 796096-61-2
Cat. No. B3285062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2,6-diphenylpyridine
CAS796096-61-2
Molecular FormulaC18H14BrN
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)CBr
InChIInChI=1S/C18H14BrN/c19-13-14-11-17(15-7-3-1-4-8-15)20-18(12-14)16-9-5-2-6-10-16/h1-12H,13H2
InChIKeyZXCJGNLRGSFYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-2,6-diphenylpyridine (CAS 796096-61-2): A High-Purity, Lipophilic Pyridine Building Block for Advanced Organic Synthesis and Materials Research


4-(Bromomethyl)-2,6-diphenylpyridine (CAS 796096-61-2) is a heterocyclic building block featuring a pyridine core substituted with two phenyl rings at the 2- and 6-positions and a reactive bromomethyl group at the 4-position . This robust, lipophilic, and fluorescent core structure makes it a versatile intermediate for constructing more complex molecules . The compound is typically supplied with a purity of ≥95% .

Why 4-(Bromomethyl)-2,6-diphenylpyridine Cannot Be Directly Interchanged with Chloromethyl, Hydroxymethyl, or Methyl Analogs in Research Applications


Close structural analogs, such as 4-(chloromethyl)-, 4-(hydroxymethyl)-, or 4-methyl-2,6-diphenylpyridine, share the same core but differ critically in their reactivity, leaving-group ability, and downstream functionalization potential. The bromomethyl group is a significantly better leaving group in nucleophilic substitution reactions compared to a chloromethyl group, enabling faster and higher-yielding derivatizations [1]. In contrast, the hydroxymethyl analog requires additional activation steps, and the methyl analog is inert under similar conditions. These differences directly impact synthetic efficiency, product purity, and the feasibility of specific transformations, making simple substitution without process optimization unadvisable for procurement decisions.

Quantitative Differentiation of 4-(Bromomethyl)-2,6-diphenylpyridine vs. Key Analogs for Scientific Procurement


Superior Leaving-Group Ability of Bromomethyl vs. Chloromethyl in Nucleophilic Substitution

The bromomethyl group in 4-(Bromomethyl)-2,6-diphenylpyridine exhibits a higher leaving-group tendency than its chloromethyl analog, leading to faster reaction rates in SN2-type nucleophilic substitutions. This is a well-established class-level property: bromide is a weaker base and a better leaving group than chloride [1]. This translates to improved synthetic efficiency and higher yields when the compound is used to install functional groups via nucleophilic displacement.

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

High-Yielding Synthesis Protocol for 4-(Bromomethyl)-2,6-diphenylpyridine

A reported synthetic procedure for 4-(Bromomethyl)-2,6-diphenylpyridine achieves a 92% yield, using dibromotriphenylphosphorane in dichloromethane at 20°C for 4 hours . While direct comparative yield data for the chloromethyl analog under identical conditions is not available in this source, this high yield demonstrates the compound's accessibility and reliable production, which is a key factor for procurement and scale-up considerations.

Synthetic Methodology Process Chemistry Bromination

Distinct Purity and Physicochemical Profile for Reproducible Research Outcomes

4-(Bromomethyl)-2,6-diphenylpyridine is commercially available with a standard purity of ≥95% , with some suppliers offering ≥98% . Its molecular weight of 324.21 g/mol and predicted boiling point of 432.4±40.0 °C are significantly different from its analogs, such as 4-methyl-2,6-diphenylpyridine (MW 245.3 g/mol, bp 381.4°C) [1] or 4-(hydroxymethyl)-2,6-diphenylpyridine (MW 261.3 g/mol, CAS 796096-62-3) [2]. These distinct physicochemical properties directly impact handling, storage, and purification requirements.

Quality Control Analytical Chemistry Purity

Precursor for Advanced Functional Materials: Fluorescent Sensors and OLED Components

2,6-Diphenylpyridine derivatives are widely explored as fluorescent molecular sensors for monitoring photopolymerization processes and as components in organic light-emitting diodes (OLEDs) [REFS-1, REFS-2]. The bromomethyl group serves as a versatile handle for covalently attaching the diphenylpyridine fluorophore to polymer matrices, nanoparticles, or other functional units. While the hydroxymethyl analog could also be used, it requires activation (e.g., to a tosylate) for efficient conjugation, adding a synthetic step. The bromomethyl derivative provides a direct, one-step alkylation route, streamlining the construction of functional materials.

Materials Science Fluorescent Sensors OLEDs

High-Impact Application Scenarios for 4-(Bromomethyl)-2,6-diphenylpyridine Based on Demonstrated Differentiation


Efficient Synthesis of Fluorescent Polymerization Probes

Researchers developing fluorescent molecular sensors for real-time monitoring of free-radical or cationic photopolymerization can use 4-(Bromomethyl)-2,6-diphenylpyridine as a direct alkylating agent to covalently link the diphenylpyridine fluorophore to polymer chains or initiators [1]. The superior leaving-group ability of bromide (vs. chloride or hydroxyl) ensures high conjugation efficiency and minimizes purification steps, which is critical for obtaining reproducible sensor performance [2].

Streamlined Construction of Pyridine-Based OLED Materials

In the development of electron-transport or host materials for OLEDs, the bromomethyl group enables straightforward attachment of the 2,6-diphenylpyridine core to other aromatic or heteroaromatic building blocks via nucleophilic substitution . This one-step functionalization is more efficient than using a hydroxymethyl analog, which would require prior conversion to a better leaving group. This efficiency translates to faster iteration and lower cost in materials discovery programs.

Building Block for Medicinal Chemistry Libraries with Defined Lipophilicity

The 2,6-diphenylpyridine scaffold imparts a high degree of lipophilicity and rigidity, which are favorable for modulating pharmacokinetic properties . The bromomethyl group allows for rapid diversification at the 4-position to generate focused libraries of compounds for biological screening. Its reliable 92% synthesis yield and ≥95% commercial purity ensure that the starting material is both cost-effective and of high quality, reducing variability in SAR studies.

Functionalization of Surfaces and Nanoparticles for Sensing Applications

The compound can be used to graft the fluorescent diphenylpyridine moiety onto silica nanoparticles, gold surfaces, or polymer beads via alkylation of surface-bound nucleophiles (e.g., amines, thiols). The bromomethyl group's higher reactivity compared to chloromethyl or hydroxymethyl analogs [2] leads to faster surface modification kinetics and higher grafting densities, which are essential for achieving sensitive detection limits in chemosensing and biosensing platforms [1].

Technical Documentation Hub

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